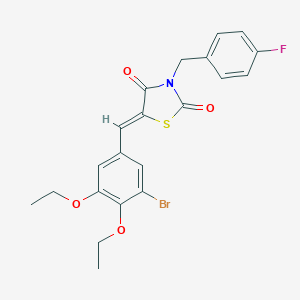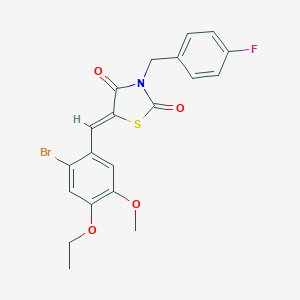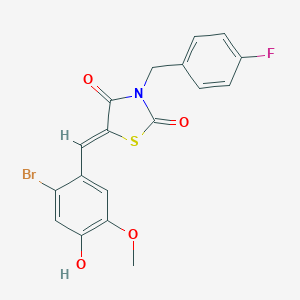
5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as EFdA, is a potent antiviral agent that belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). It is a synthetic compound that was first discovered in 2005 and has since been the subject of extensive research due to its potential as a treatment for HIV/AIDS.
Wirkmechanismus
EFdA works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. It does this by mimicking the natural nucleoside deoxyadenosine, which is incorporated into the viral DNA during replication. However, EFdA is much more effective than deoxyadenosine at inhibiting reverse transcriptase, which leads to the termination of viral DNA synthesis and the prevention of viral replication.
Biochemical and Physiological Effects:
EFdA has been shown to have a low toxicity profile and is well tolerated in animal studies. It has also been shown to have a long half-life, which means that it can be administered less frequently than other 5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. In addition, EFdA has been shown to have a high barrier to resistance, which means that it is less likely to develop drug-resistant strains of HIV.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of EFdA is that it is highly effective against drug-resistant strains of HIV, which makes it a promising candidate for the development of new HIV therapies. Another advantage is that it has a low toxicity profile and is well tolerated in animal studies. However, one limitation of EFdA is that it is a synthetic compound, which means that it may be more expensive to produce than other 5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.
Zukünftige Richtungen
There are several future directions for research on EFdA. One direction is to investigate its potential as a treatment for other viral infections, such as hepatitis B virus and herpes simplex virus. Another direction is to explore its potential as a long-acting HIV therapy, which would allow for less frequent dosing and improved patient adherence. Additionally, further research is needed to fully understand the mechanism of action of EFdA and to optimize its therapeutic potential.
Synthesemethoden
EFdA is synthesized through a multistep process that involves the reaction of 2-hydroxybenzaldehyde with ethyl cyanoacetate to form ethyl 3-(2-hydroxyphenyl)acrylate. This compound is then reacted with 4-fluorobenzylamine to form 3-(4-fluorobenzyl)-2-hydroxy-3-phenylpropanenitrile. The final step involves the reaction of this compound with thiosemicarbazide to form EFdA.
Wissenschaftliche Forschungsanwendungen
EFdA has been the subject of extensive research due to its potential as a treatment for HIV/AIDS. It has been shown to be highly effective against HIV-1 and HIV-2, including drug-resistant strains. In addition, EFdA has also been shown to be active against other viruses, such as hepatitis B virus and herpes simplex virus.
Eigenschaften
Molekularformel |
C19H16FNO4S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO4S/c1-2-25-15-5-3-4-13(17(15)22)10-16-18(23)21(19(24)26-16)11-12-6-8-14(20)9-7-12/h3-10,22H,2,11H2,1H3/b16-10- |
InChI-Schlüssel |
JTDCLOGCUNOGPI-YBEGLDIGSA-N |
Isomerische SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Kanonische SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302088.png)
![N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302090.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302096.png)




![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)

![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)
![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)
